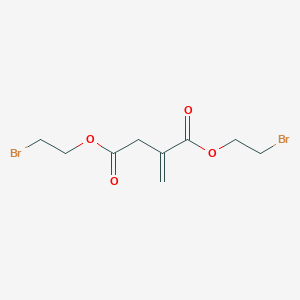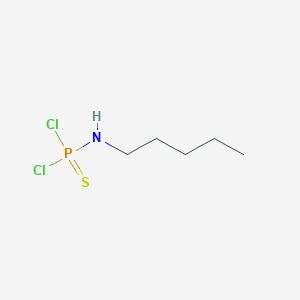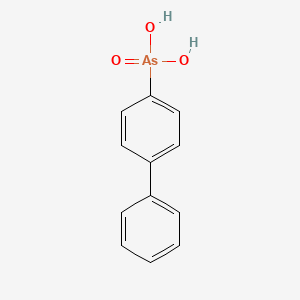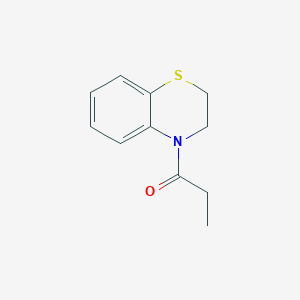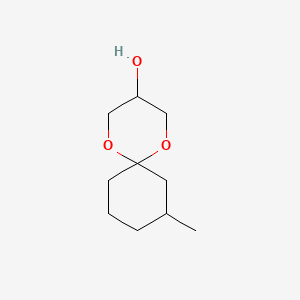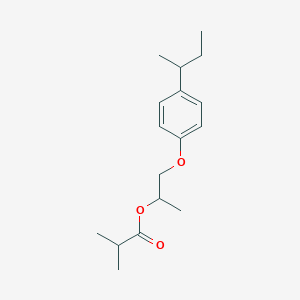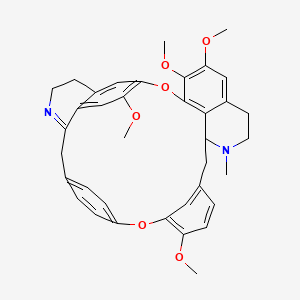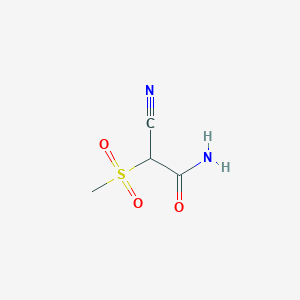![molecular formula C13H22O6 B14736154 (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate CAS No. 3335-62-4](/img/structure/B14736154.png)
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate is a complex organic compound with the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol This compound is characterized by its unique cyclobutyl structure, which is substituted with methoxycarbonyl and methyl carbonate groups
準備方法
The synthesis of (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate involves multiple steps, typically starting with the preparation of the cyclobutyl core. The synthetic route often includes the following steps:
Formation of the Cyclobutyl Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the cyclobutyl core with methoxycarbonyl chloride under basic conditions.
Addition of the Methyl Carbonate Group: The final step involves the reaction of the intermediate with methyl chloroformate in the presence of a base to form the desired compound.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl or methyl carbonate groups are replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate can be compared with other similar compounds, such as:
(2-{[(Methoxycarbonyl)oxy]methyl}-2,2-dimethylcyclobutyl)ethyl methyl carbonate: This compound has a similar structure but differs in the position of the methoxycarbonyl group.
(3-{2-[(Ethoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl ethyl carbonate: This compound has ethoxycarbonyl and ethyl carbonate groups instead of methoxycarbonyl and methyl carbonate groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
3335-62-4 |
|---|---|
分子式 |
C13H22O6 |
分子量 |
274.31 g/mol |
IUPAC名 |
[3-(2-methoxycarbonyloxyethyl)-2,2-dimethylcyclobutyl]methyl methyl carbonate |
InChI |
InChI=1S/C13H22O6/c1-13(2)9(5-6-18-11(14)16-3)7-10(13)8-19-12(15)17-4/h9-10H,5-8H2,1-4H3 |
InChIキー |
YBLMTBAQQVPKQB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1COC(=O)OC)CCOC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



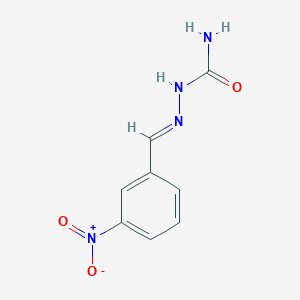

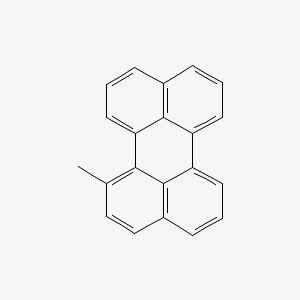
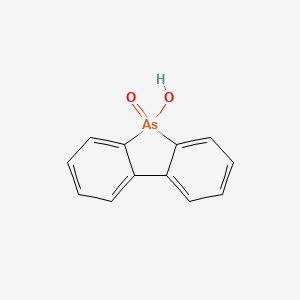
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
